Cas no 2171593-94-3 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}benzoic acid)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}benzoic acid structure
2171593-94-3 structure
Product Name:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}benzoic acid
CAS-nummer:2171593-94-3
MF:C26H24N2O5
MW:444.479166984558
CID:6303836
PubChem ID:165547279
Update Time:2025-05-22

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}benzoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}benzoic acid
    • EN300-1488987
    • 4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}benzoic acid
    • 2171593-94-3
    • Inchi: InChI=1S/C26H24N2O5/c1-16(24(29)27-14-17-10-12-18(13-11-17)25(30)31)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)
    • InChI-sleutel: SXVVYMJEYHHWFN-UHFFFAOYSA-N
    • LACHT: O(C(NC(C)C(NCC1C=CC(C(=O)O)=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Berekende eigenschappen

  • Exacte massa: 444.16852187g/mol
  • Monoisotopische massa: 444.16852187g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 8
  • Complexiteit: 683
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 105Ų

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}benzoic acid Prijsmeer >>

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Enamine
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EN300-1488987-2.5g
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Enamine
EN300-1488987-5.0g
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Enamine
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EN300-1488987-50mg
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Enamine
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